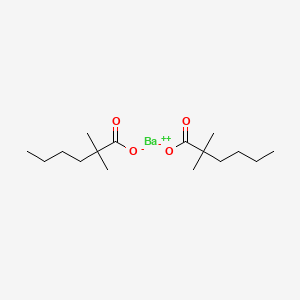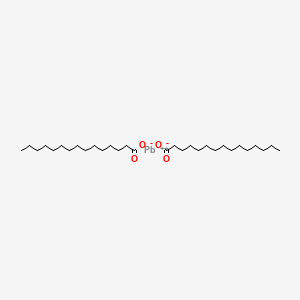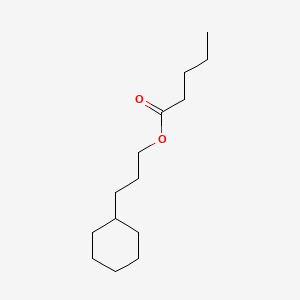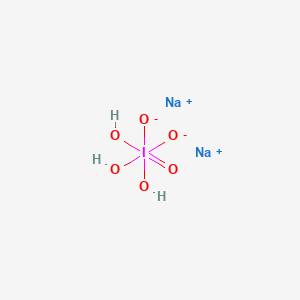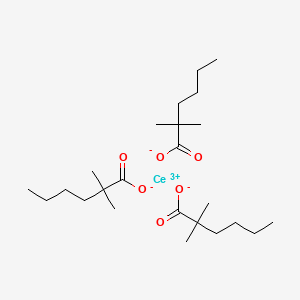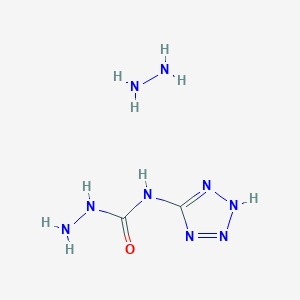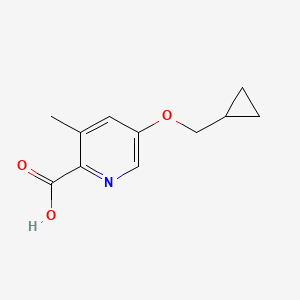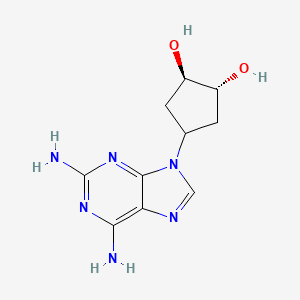
(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic organic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis. The compound’s unique structure, featuring a cyclopentane ring fused with a purine base, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the purine base through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the cyclopentane ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
科学的研究の応用
Chemistry
In chemistry, (1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in nucleic acid synthesis and metabolism. It can serve as a model compound for understanding the interactions between nucleosides and enzymes involved in DNA and RNA synthesis.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or other pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis.
作用機序
The mechanism of action of (1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modulate the activity of these enzymes, leading to changes in DNA or RNA synthesis and cellular processes. The exact pathways and targets may vary depending on the specific biological context and the compound’s modifications.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another purine nucleoside with structural similarities.
Cyclopentyladenosine: A synthetic analog with a cyclopentane ring.
Uniqueness
(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both amino groups on the purine base. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
140438-63-7 |
|---|---|
分子式 |
C10H14N6O2 |
分子量 |
250.26 g/mol |
IUPAC名 |
(1R,2R)-4-(2,6-diaminopurin-9-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C10H14N6O2/c11-8-7-9(15-10(12)14-8)16(3-13-7)4-1-5(17)6(18)2-4/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t5-,6-/m1/s1 |
InChIキー |
UVPSXHQATSNKHM-PHDIDXHHSA-N |
異性体SMILES |
C1[C@H]([C@@H](CC1N2C=NC3=C(N=C(N=C32)N)N)O)O |
正規SMILES |
C1C(CC(C1O)O)N2C=NC3=C(N=C(N=C32)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


